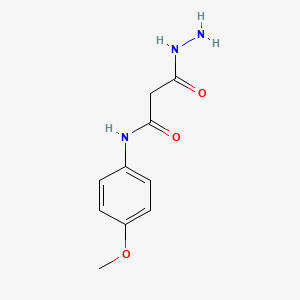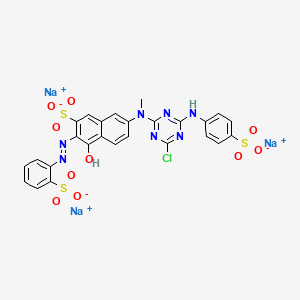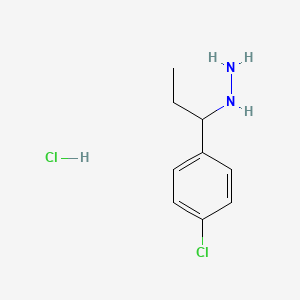
(p-Chloro-alpha-ethylbenzyl)hydrazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(p-Chloro-alpha-ethylbenzyl)hydrazine hydrochloride is a chemical compound with the molecular formula C9H13Cl2N2 It is a derivative of hydrazine, characterized by the presence of a chloro-substituted benzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (p-Chloro-alpha-ethylbenzyl)hydrazine hydrochloride typically involves the reaction of p-chloroacetophenone with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then isolated and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving additional purification steps such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(p-Chloro-alpha-ethylbenzyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
(p-Chloro-alpha-ethylbenzyl)hydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of hydrazones and oximes.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (p-Chloro-alpha-ethylbenzyl)hydrazine hydrochloride involves its interaction with specific molecular targets. The compound can form hydrazones with carbonyl-containing compounds, which may inhibit the activity of certain enzymes. Additionally, its chloro-substituted benzyl group can participate in various biochemical pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Phenylhydrazine hydrochloride: Similar structure but lacks the chloro and ethyl groups.
Benzylhydrazine hydrochloride: Similar structure but lacks the chloro group.
p-Chlorobenzylhydrazine hydrochloride: Similar structure but lacks the ethyl group.
Uniqueness
(p-Chloro-alpha-ethylbenzyl)hydrazine hydrochloride is unique due to the presence of both the chloro and ethyl groups on the benzyl moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propiedades
Número CAS |
75348-50-4 |
|---|---|
Fórmula molecular |
C9H14Cl2N2 |
Peso molecular |
221.12 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)propylhydrazine;hydrochloride |
InChI |
InChI=1S/C9H13ClN2.ClH/c1-2-9(12-11)7-3-5-8(10)6-4-7;/h3-6,9,12H,2,11H2,1H3;1H |
Clave InChI |
KORAXYICOMHTGO-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=C(C=C1)Cl)NN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


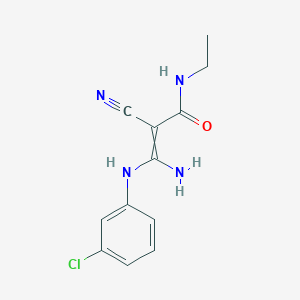
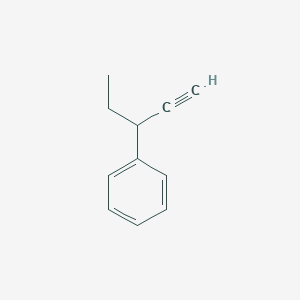
![Acetic acid;4-[1-(4-methoxyphenyl)-2,2-diphenylethyl]phenol](/img/structure/B14456256.png)
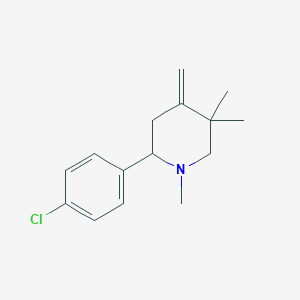
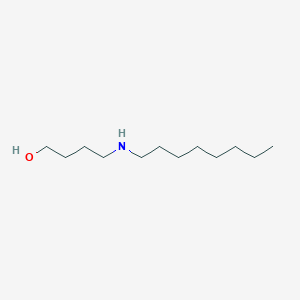
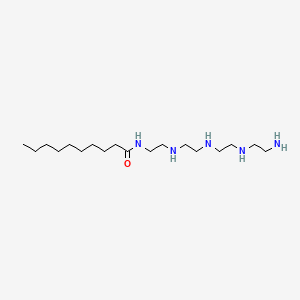
![5,9-Methanofuro[3,2-D]azocine](/img/structure/B14456275.png)

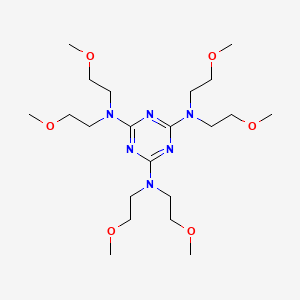
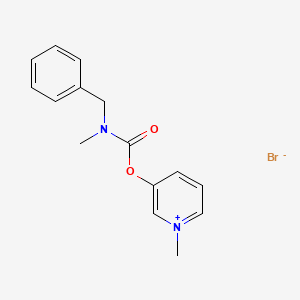
![[1-(Furan-2-yl)propylidene]propanedinitrile](/img/structure/B14456307.png)
